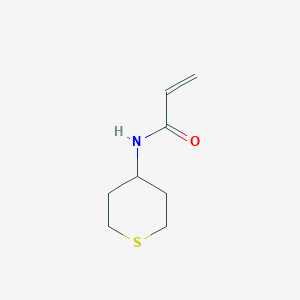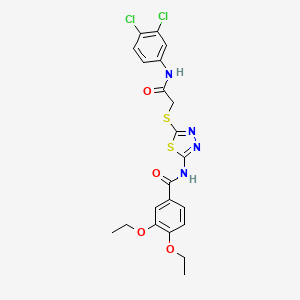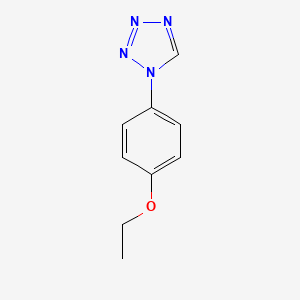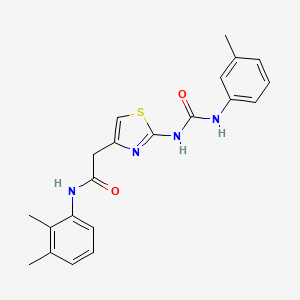![molecular formula C12H12N2O3S2 B2959860 N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide CAS No. 2097888-65-6](/img/structure/B2959860.png)
N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide is an organic compound that features a bithiophene moiety linked to an ethanediamide group through a hydroxyethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide typically involves the following steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Suzuki–Miyaura coupling reaction, which involves the reaction of a bromo-thiophene derivative with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Hydroxyethyl Chain: The hydroxyethyl chain can be introduced via a nucleophilic substitution reaction, where a suitable hydroxyethyl halide reacts with the bithiophene derivative.
Formation of the Ethanediamide Group: The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with ethanediamine under appropriate conditions to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanediamide group can be reduced to form corresponding amines.
Substitution: The hydroxyethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Amines derived from the ethanediamide group.
Substitution: Various substituted derivatives of the hydroxyethyl chain.
Aplicaciones Científicas De Investigación
N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide has several scientific research applications:
Organic Electronics: It can be used as a building block for the synthesis of conductive polymers and organic semiconductors.
Materials Science: The compound’s unique electronic properties make it suitable for use in sensors and other electronic devices.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The bithiophene moiety can interact with electron-rich or electron-deficient sites in biological molecules.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress or electron transport due to its redox-active nature.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: A simpler analog without the hydroxyethyl and ethanediamide groups.
Thieno[3,2-b]thiophene: A structurally similar compound with a fused thiophene ring.
Uniqueness
N’-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide is unique due to its combination of a bithiophene moiety with a hydroxyethyl chain and an ethanediamide group. This structure imparts distinct electronic and chemical properties, making it suitable for specialized applications in organic electronics and medicinal chemistry.
Propiedades
IUPAC Name |
N'-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-11(16)12(17)14-6-7(15)8-3-4-10(19-8)9-2-1-5-18-9/h1-5,7,15H,6H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHJKDQSBTWDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2959777.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B2959778.png)


![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2959783.png)
![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2959785.png)
![9-(3-hydroxyphenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2959787.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2959795.png)

![3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2959799.png)

